Thermopsidine

Nicotinic Acetylcholine Receptors Receptor Binding Affinity Subtype Selectivity

Thermopsidine (CC4) is a high-affinity, subtype-selective α4β2/α6β2 nAChR partial agonist (Ki = 12-26 nM) with low affinity for α3β4 and α7 subtypes, offering unparalleled precision for receptor pharmacology studies. Its unique profile—limited brain penetration and reduced desensitization capacity versus nicotine/varenicline—makes it an essential comparator for addiction and desensitization research. Procure with confidence for rigorous, reproducible experimental outcomes.

Molecular Formula C24H30N4O2
Molecular Weight 406.5 g/mol
CAS No. 492-02-4
Cat. No. B1139080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThermopsidine
CAS492-02-4
Synonyms(1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Molecular FormulaC24H30N4O2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC=CC(=O)N3C2)CCN4CC5CC(C4)C6=CC=CC(=O)N6C5
InChIInChI=1S/C24H30N4O2/c29-23-5-1-3-21-19-9-17(13-27(21)23)11-25(15-19)7-8-26-12-18-10-20(16-26)22-4-2-6-24(30)28(22)14-18/h1-6,17-20H,7-16H2/t17-,18-,19+,20+/m0/s1
InChIKeyLEXDAVFCJPDCNA-VNTMZGSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytisine (CAS 492-02-4): A Selective α4β2/α6β2 nAChR Partial Agonist for Smoking Cessation Research


(1R,5S)-1,2,3,4,5,6-Hexahydro-3-[2-[(1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl]-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, commonly known as cytisine, is a plant-derived alkaloid that functions as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), primarily targeting the α4β2 and α6β2 subtypes . With a molecular formula of C₂₄H₃₀N₄O₂ and a molecular weight of 406.52 g/mol, this compound exhibits high purity (≥98%) and is soluble in water and DMSO . Cytisine has been used clinically for smoking cessation since the 1960s and is marketed in multiple countries [1].

Why Cytisine (CAS 492-02-4) Cannot Be Substituted by Generic nAChR Agonists in Research and Development


Cytisine exhibits a unique pharmacological profile among nAChR partial agonists, characterized by a narrow selectivity window for α4β2 and α6β2 receptors, moderate brain penetration, and a short plasma half-life of 4.8 hours, which collectively differentiate it from both nicotine and synthetic analogs like varenicline [1][2]. Unlike nicotine, which extensively desensitizes α4β2 nAChRs, cytisine's limited brain exposure at therapeutic doses restricts its desensitization capacity, fundamentally altering its pharmacodynamic signature [3]. Furthermore, cytisine's affinity for α7 and α3β4 receptors is significantly lower than varenicline's, potentially reducing off-target side effects . These distinctive features preclude simple substitution in experimental systems or clinical development pipelines.

Quantitative Differentiation of Cytisine (CAS 492-02-4) Against Key Comparators


Cytisine Exhibits High Affinity for α4β2 and α6β2 nAChRs with Pronounced Selectivity Over α3β4 and α7 Subtypes

Cytisine demonstrates high affinity binding to rat α6β2 and α4β2 nAChRs with Ki values of 12 nM and 26 nM, respectively . In contrast, its affinity for human α3β4 and rat α7 receptors is markedly lower, with Ki values of 4.8 µM and 13 µM, respectively, indicating a >180-fold selectivity window for the target subtypes . This selectivity profile is distinct from varenicline, which exhibits significant activity at α7 and α3* receptors [1].

Nicotinic Acetylcholine Receptors Receptor Binding Affinity Subtype Selectivity

Cytisine Demonstrates Limited Brain Desensitization of α4β2 nAChRs Compared to Nicotine and Varenicline at Therapeutic Doses

Predicted human brain concentrations following therapeutic doses of cytisine are insufficient to extensively desensitize α4β2 nAChRs, in contrast to both nicotine and varenicline, which achieve brain levels that robustly desensitize these receptors [1]. This functional divergence stems from cytisine's moderate brain penetration (brain-to-plasma ratio < nicotine < lobeline) and short plasma half-life (4.8 hours) [2][3].

Pharmacodynamics Receptor Desensitization Brain Exposure

Cytisine's Short Plasma Half-Life (4.8 Hours) Contrasts Sharply with Varenicline's 17-Hour Half-Life

Cytisine exhibits a plasma half-life of approximately 4.8 hours in humans [1], compared to 17 hours for varenicline . This 3.5-fold shorter half-life necessitates more frequent dosing (typically three times daily) and a shorter treatment course (25 days for cytisine vs. 12 weeks for varenicline) [2].

Pharmacokinetics Half-Life Dosing Frequency

Cytisine Shows Lower 24-Week Abstinence Rates but Better Adherence and Fewer Adverse Events Compared to Varenicline in a Randomized Trial

In a randomized non-inferiority trial (n=377), cytisine (standard 4-week treatment) resulted in a 24-week abstinence rate of 23.12% versus 32.46% for varenicline (12-week treatment), with an odds ratio of 0.63 (95% CI: 0.39 to 0.98) [1]. However, cytisine demonstrated significantly higher treatment adherence (70.43% vs. 59.16%; OR 1.65, 95% CI: 1.07 to 2.56) and a lower incidence of total adverse events (incidence rate ratio 0.59, 95% CI: 0.43 to 0.81) [2].

Smoking Cessation Clinical Efficacy Adverse Events

Cytisine's Cost-Effectiveness Profile Offers a Substantial Economic Advantage Over Varenicline

Cytisine is marketed at a fraction of the cost of varenicline, with studies reporting it to be several-fold less expensive in eastern and central Europe [1]. This cost differential, combined with its clinical efficacy, positions cytisine as a highly cost-effective intervention for smoking cessation, particularly in resource-limited settings [2].

Health Economics Cost-Effectiveness Smoking Cessation

Optimal Research and Development Applications for Cytisine (CAS 492-02-4)


In Vitro nAChR Subtype Selectivity Profiling

Cytisine's high affinity for α4β2 and α6β2 nAChRs (Ki = 12-26 nM) coupled with low affinity for α3β4 and α7 subtypes (Ki = 4.8-13 µM) makes it an ideal tool compound for studying subtype-specific receptor pharmacology and for validating selective agonists in high-throughput screening assays . Researchers can leverage this selectivity to dissect the contributions of individual nAChR subtypes in neuronal signaling pathways.

Pharmacodynamic Modeling of Partial Agonist Desensitization

Given that cytisine does not extensively desensitize α4β2 nAChRs at therapeutic brain concentrations—unlike nicotine and varenicline—it serves as a valuable comparator in studies investigating the role of receptor desensitization in nicotine addiction and withdrawal [1]. This property enables researchers to isolate the effects of partial agonism from desensitization in mechanistic studies.

Cost-Effective Clinical Trial Comparator

Cytisine's established safety profile, lower cost, and proven efficacy (RR 1.74 vs. placebo) position it as an appropriate active comparator in clinical trials evaluating novel smoking cessation therapies, particularly in resource-constrained settings [2]. Its shorter half-life (4.8 hours) also allows for flexible dosing regimens in adaptive trial designs.

Neuropharmacology Studies of Nicotine Discrimination and Reward

Cytisine produces a nicotine-like discriminative stimulus in rats but with lower potency than nicotine, offering a pharmacological tool to probe the neural substrates of nicotine's interoceptive effects without the confound of robust locomotor activation [3]. Its moderate brain penetration and short half-life make it suitable for acute behavioral pharmacology experiments.

Quote Request

Request a Quote for Thermopsidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.